molecular formula C15H19N3 B12934332 (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine CAS No. 873112-31-3

(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexan-1-amine

Cat. No.: B12934332
CAS No.: 873112-31-3
M. Wt: 241.33 g/mol
InChI Key: BMBVRMLBEDEYAU-ZIAGYGMSSA-N
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Description

(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: is a chiral compound featuring a cyclohexane ring substituted with an imidazole ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine typically involves the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, ammonia, and an aldehyde.

    Cyclohexane Derivative Preparation: The cyclohexane derivative can be prepared through various methods, including hydrogenation of aromatic compounds or cyclization reactions.

    Coupling Reaction: The final step involves coupling the imidazole ring with the cyclohexane derivative under basic conditions, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes:

    Catalysts: Use of palladium or other transition metal catalysts.

    Solvents: Selection of appropriate solvents such as dimethylformamide or toluene.

    Temperature and Pressure: Control of reaction temperature and pressure to optimize the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst such as palladium on carbon.

    Substitution: Nucleophilic substitution reactions can occur at the imidazole ring, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, and other reducing agents.

    Substitution: Halogenated reagents, bases like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

(1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: has several applications in scientific research:

    Medicinal Chemistry: It is used as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as a building block for the synthesis of complex organic molecules.

    Biological Studies: The compound is used in studies investigating the interaction of imidazole derivatives with biological targets.

    Industrial Applications: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanamine: The enantiomer of the compound, which may have different biological activity.

    2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanone: A ketone derivative with different reactivity and applications.

    2-(5-Phenyl-1H-imidazol-1-yl)cyclohexanol: An alcohol derivative with distinct chemical properties.

Uniqueness

  • The (1R,2R) configuration provides specific stereochemical properties that can influence its interaction with biological targets.
  • The presence of both the imidazole and phenyl groups offers unique reactivity and potential for diverse applications.

Properties

CAS No.

873112-31-3

Molecular Formula

C15H19N3

Molecular Weight

241.33 g/mol

IUPAC Name

(1R,2R)-2-(5-phenylimidazol-1-yl)cyclohexan-1-amine

InChI

InChI=1S/C15H19N3/c16-13-8-4-5-9-14(13)18-11-17-10-15(18)12-6-2-1-3-7-12/h1-3,6-7,10-11,13-14H,4-5,8-9,16H2/t13-,14-/m1/s1

InChI Key

BMBVRMLBEDEYAU-ZIAGYGMSSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)N)N2C=NC=C2C3=CC=CC=C3

Canonical SMILES

C1CCC(C(C1)N)N2C=NC=C2C3=CC=CC=C3

Origin of Product

United States

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